Dehydroxy bisoprolol

Description

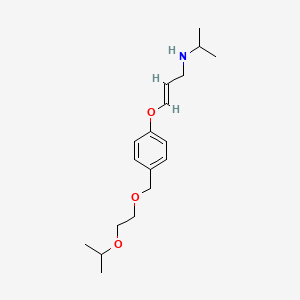

Structure

3D Structure

Properties

IUPAC Name |

(E)-N-propan-2-yl-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]prop-2-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO3/c1-15(2)19-10-5-11-22-18-8-6-17(7-9-18)14-20-12-13-21-16(3)4/h5-9,11,15-16,19H,10,12-14H2,1-4H3/b11-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZRKUNUKKCUCNI-VZUCSPMQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC=COC1=CC=C(C=C1)COCCOC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC/C=C/OC1=CC=C(C=C1)COCCOC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50747438 | |

| Record name | (2E)-N-(Propan-2-yl)-3-[4-({2-[(propan-2-yl)oxy]ethoxy}methyl)phenoxy]prop-2-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2180924-96-1, 1217245-60-7 | |

| Record name | Dehydro bisoprolol, (E) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2180924961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-N-(Propan-2-yl)-3-[4-({2-[(propan-2-yl)oxy]ethoxy}methyl)phenoxy]prop-2-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEHYDRO BISOPROLOL, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HJG7AX3T7X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Structural Framework and Relationship to Bisoprolol

Dehydroxy bisoprolol (B1195378) is structurally related to its parent compound, bisoprolol. The chemical name for Dehydroxy bisoprolol is (E)-N-propan-2-yl-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]prop-2-en-1-amine. clearsynth.com

Table 1: Chemical and Structural Information

| Property | This compound | Bisoprolol |

|---|---|---|

| Molecular Formula | C18H29NO3 | C18H31NO4 |

| Molecular Weight | 307.43 g/mol ncats.io | 325.4 g/mol nih.gov |

| CAS Number | 1217245-60-7 clearsynth.com | 66722-44-9 nih.gov |

The structural difference lies in the presence of a double bond in the propanol (B110389) side chain of this compound, resulting from the removal of a hydroxyl group, hence the name "Dehydroxy".

Current Research Gaps and Future Directions in Dehydroxy Bisoprolol Studies

Synthetic Pathways for this compound

The primary route for obtaining this compound, also known as Bisoprolol Impurity A, involves multi-step chemical synthesis designed to produce high-purity material suitable for analytical reference.

The preparation of analytical standards of this compound, chemically named (RS)-1-(4-Hydroxymethyl-phenoxy)-3-isopropylaminopropan-2-ol, is crucial for pharmaceutical quality control. indexcopernicus.comjournalirjpac.com This impurity can be formed as a by-product during the commercial synthesis of bisoprolol fumarate (B1241708) or as a degradation product from the hydrolysis of the parent drug. indexcopernicus.comjournalirjpac.com The development of a reliable synthesis method is motivated by the fact that commercially available reference standards often possess a purity of only 95% to 97%, highlighting the challenges associated with its purification. indexcopernicus.comjournalirjpac.com Research has focused on establishing convenient, repeatable laboratory procedures to produce this standard with a purity approaching 100% without resorting to complex techniques like preparative chromatography. indexcopernicus.comjournalirjpac.com

A common and effective strategy for synthesizing this compound is a three-step process starting from readily available precursors. indexcopernicus.com

The synthesis commences with p-hydroxybenzyl alcohol, which undergoes reaction with epichlorohydrin (B41342) and subsequently with isopropylamine (B41738). indexcopernicus.comjournalirjpac.com

Starting Material 1: p-hydroxybenzyl alcohol: This compound serves as the phenolic starting point of the synthesis.

Starting Material 2: Epichlorohydrin: Used in excess to react with the phenolic hydroxyl group of p-hydroxybenzyl alcohol, forming an epoxide intermediate in a basic environment. indexcopernicus.com

Starting Material 3: Isopropylamine: Also used in excess, this amine opens the epoxide ring of the intermediate to form the final this compound structure. indexcopernicus.com

The reaction conditions are optimized to ensure efficient conversion and to facilitate subsequent purification.

| Step | Reactants | Key Conditions | Duration |

| Epoxidation | p-hydroxybenzyl alcohol, Epichlorohydrin | Basic environment | Not specified |

| Amination | Epoxide intermediate, Isopropylamine | Room temperature | 3 days |

| Work-up | Crude product | Evaporation of excess isopropylamine | Not specified |

The use of excess reagents drives the reactions towards completion but necessitates a robust purification strategy to remove unreacted materials. indexcopernicus.com

Achieving high purity for the analytical standard of this compound requires a multi-step purification process that combines extraction, salt formation, and crystallization. indexcopernicus.com

| Purification Step | Method | Purpose | Reference |

| Initial Clean-up | Dissolving in hot ethyl acetate (B1210297) and treating with activated charcoal. | Removal of colored impurities. | indexcopernicus.com |

| Salt Formation | The crude product is reacted with fumaric acid in water. | Formation of a water-soluble fumarate salt, which separates it from unreacted, water-insoluble p-hydroxybenzyl alcohol. | indexcopernicus.comjournalirjpac.com |

| Basification | The fumarate salt solution is basified with sodium hydroxide (B78521). | To regenerate the free base and remove water-soluble reagents like epichlorohydrin and isopropylamine in the filtrate. | indexcopernicus.com |

| Crystallization | The product is crystallized from solvents like acetone (B3395972). | To remove inorganic impurities and further enhance purity. | indexcopernicus.com |

| Final Wash | The purified product is washed with water and methylene (B1212753) chloride. | To remove any remaining soluble impurities. | indexcopernicus.com |

This purification scheme effectively yields this compound with a purity of 95.5% or higher, as confirmed by HPLC analysis. journalirjpac.com

Multi-step Synthetic Strategies

Reaction Conditions and Optimization

Chemoenzymatic and Asymmetric Synthesis Approaches

While specific chemoenzymatic or asymmetric syntheses for this compound are not prominently described in the literature, such methods have been extensively developed for the structurally related parent compound, bisoprolol. These approaches are valuable for producing single-enantiomer drugs.

A highly efficient chemoenzymatic method for producing the therapeutically active (S)-enantiomer of bisoprolol has been reported. mdpi.comntnu.nontnu.no The cornerstone of this synthesis is the enzymatic kinetic resolution of a racemic chlorohydrin intermediate. mdpi.com

Enzyme: Lipase (B570770) B from Candida antarctica (CALB). mdpi.comchemrxiv.org

Reaction: Transesterification of the racemic chlorohydrin, 1-chloro-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propan-2-ol. mdpi.com

Process: The enzyme selectively acylates the (S)-chlorohydrin, leaving the desired (R)-chlorohydrin unreacted. This (R)-chlorohydrin is then isolated with high enantiomeric purity. mdpi.com

Final Step: The enantiopure (R)-chlorohydrin is converted to (S)-bisoprolol via reaction with isopropylamine. mdpi.com

Similarly, asymmetric syntheses for the individual (R) and (S) enantiomers of bisoprolol have been developed, primarily for creating radiolabeled analogs for research. nih.gov This stereo-conservative synthesis also begins with p-hydroxybenzyl alcohol and utilizes a chiral epoxide to establish the stereocenter. nih.gov The final isopropyl group is introduced via reductive alkylation of a des-isopropyl precursor with acetone and sodium cyanoborohydride. nih.govresearchgate.net

Enzymatic Resolution of Precursors or Related Chiral Intermediates

The synthesis of enantiomerically pure β-blockers, such as (S)-bisoprolol, often involves the resolution of racemic mixtures of key chiral intermediates. chemrxiv.org A significant method employed is the enzymatic kinetic resolution of precursor compounds. chemrxiv.org

A chemoenzymatic approach has been developed for the synthesis of (S)-bisoprolol, which utilizes the enzyme Lipase B from Candida antarctica (CALB). chemrxiv.orgmdpi.com This enzyme serves as a chiral catalyst for the kinetic resolution of a racemic chlorohydrin building block, 1-chloro-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propan-2-ol. mdpi.comresearchgate.net The process involves a transesterification reaction in dry acetonitrile (B52724) with vinyl butanoate acting as the acyl donor. chemrxiv.orgmdpi.com This enzymatic resolution effectively produces the (R)-chlorohydrin in high enantiomeric purity, which is a crucial precursor for the synthesis of (S)-bisoprolol. mdpi.com

The efficiency of this resolution is highlighted by the high enantiomeric excess (ee) achieved for the desired (R)-chlorohydrin, which can be as high as 99%. chemrxiv.org The enantioselectivity of the enzyme (E-value) in this specific resolution has been calculated to be 52. chemrxiv.org While this method is highly selective, the theoretical maximum yield for the resolved chlorohydrin is 50% due to the nature of kinetic resolution where only one enantiomer is reacted. chemrxiv.orgmdpi.com

Research has also explored the use of other enzymatic processes, such as the asymmetrization of a ketone precursor catalyzed by a ketoreductase, to overcome the 50% yield limitation, though this specific pathway was reported as unsuccessful in one study. mdpi.comresearchgate.net The use of biocatalysis, particularly with enzymes like CALB, is presented as a more sustainable and greener approach in the synthesis of biologically active compounds compared to methods relying on stoichiometric amounts of expensive chiral reagents. chemrxiv.orgmdpi.com

Table 1: Enzymatic Resolution of Bisoprolol Precursor

| Enzyme | Precursor | Acyl Donor | Solvent | Product | Enantiomeric Excess (ee) | E-value |

|---|

Dynamic Kinetic Resolution in the Synthesis of Related Compounds

Dynamic kinetic resolution (DKR) is a powerful technique that surpasses the 50% theoretical yield limit of traditional kinetic resolution by combining the resolution step with in-situ racemization of the slower-reacting enantiomer. princeton.eduwikipedia.org This allows for the potential conversion of 100% of a racemic starting material into a single enantiomerically pure product. wikipedia.org

In the context of synthesizing chiral β-blockers and related compounds, DKR offers a significant advantage. mdpi.com While specific applications of DKR directly to "this compound" are not detailed in the provided search results, its use in the synthesis of related compounds, including other β-blockers, highlights its relevance and potential. For instance, the kinetic resolution of the chlorohydrin precursor for (S)-bisoprolol is noted to have a 50% yield limitation, which could be overcome by employing DKR. chemrxiv.orgmdpi.com

An efficient DKR process requires careful tuning of both the resolution and racemization steps. princeton.edu Key guidelines for a successful DKR include:

The kinetic resolution should be irreversible to ensure high enantioselectivity. princeton.edu

The enantiomeric ratio (E = kR/kS) should ideally be greater than 20. princeton.edu

The rate of racemization (kinv) should be at least equal to or greater than the reaction rate of the faster-reacting enantiomer (kR). princeton.edu

A common approach for DKR of secondary alcohols involves a combination of an enzyme for the resolution and a metal complex for the racemization. For example, the Shvo complex has been used for racemization in conjunction with CALB for the kinetic resolution of various alcohols. This chemoenzymatic DKR has been successfully applied to produce enantiomerically pure alcohols on an industrial scale.

Chiral Catalyst Utilization in Enantioselective Synthesis

The enantioselective synthesis of chiral compounds like bisoprolol and its analogs heavily relies on the use of chiral catalysts to introduce asymmetry. mdpi.comunila.ac.id These catalysts can be either biological, such as enzymes, or chemical in nature. mdpi.comunila.ac.id

Biocatalysis: As mentioned previously, enzymes play a crucial role. Specifically, Candida antarctica lipase B (CALB) is a widely used biocatalyst for the kinetic resolution of chiral building blocks for β-blockers. mdpi.comresearchgate.net It is effective in the transesterification of racemic chlorohydrins, which are key intermediates in the synthesis of (S)-bisoprolol. chemrxiv.orgmdpi.com The use of CALB is considered a green and sustainable method in synthesizing biologically active compounds. mdpi.com

Chemo-catalysis: Chemical catalysts are also employed to transform prochiral substrates into enantioenriched products. unila.ac.id This can involve organocatalysis, where a small, metal-free organic molecule catalyzes the reaction. unila.ac.id For example, the reduction of a carbonyl group in a precursor molecule catalyzed by (S)-2-CBS-methyl-oxazaborolidine can produce a chiral chloro alcohol. unila.ac.id Another approach involves using chiral ligands with metal catalysts. For instance, Ru-BINAP complexes have been used for the asymmetric hydrogenation of ketones, although they are more effective for functionalized ketones. ru.nl A BINAP-Ru(II) complex combined with a chiral diamine and KOH has been shown to be highly enantioselective in the hydrogenation of simple aromatic ketones. ru.nl

The synthesis of enantiopure bisoprolol has been achieved using glycidyl (B131873) nosylate (B8438820) as a chiral building block. acs.org The reactions of aryl oxides with chiral auxiliaries like (S)-glycidyl nosylate typically proceed with almost complete retention of configuration, leading to the formation of the corresponding S-epoxide. acs.org

Table 2: Chiral Catalysts in the Synthesis of Bisoprolol and Related Compounds

| Catalyst Type | Catalyst Example | Reaction Type | Substrate Type |

|---|---|---|---|

| Biocatalyst | Candida antarctica lipase B (CALB) | Kinetic Resolution (Transesterification) | Racemic chlorohydrins |

| Organocatalyst | (S)-2-CBS-methyl-oxazaborolidine | Asymmetric Reduction | Prochiral ketones |

Synthesis of Structural Analogs and Derivatives

N-Acetylated and N-Formylated Derivatives

Derivatives of bisoprolol, specifically N-acetyl bisoprolol and N-formyl bisoprolol, have been synthesized through acetylation and formylation reactions, respectively. nih.govroyalsocietypublishing.orgresearchgate.net These derivatives are of interest for exploring their potential as antihypertensive drugs. nih.govroyalsocietypublishing.org

N-Acetyl Bisoprolol: The synthesis of N-acetyl bisoprolol involves dissolving bisoprolol in a solvent like dichloromethane (B109758) and then adding acetic anhydride. royalsocietypublishing.org The reaction is allowed to proceed for a short period, after which the mixture is worked up by washing with a saturated sodium bicarbonate solution to neutralize excess acid, followed by washing with distilled water and drying. royalsocietypublishing.org The yield for this reaction has been reported to be 32.40%. nih.govresearchgate.net A challenge in this synthesis is the potential for the reaction to be non-selective due to the presence of a reactive hydroxy functional group in bisoprolol. royalsocietypublishing.orgresearchgate.net To improve selectivity towards the secondary amine, the use of a MgO catalyst in a THF:H₂O medium has been suggested. royalsocietypublishing.orgresearchgate.net

N-Formyl Bisoprolol: N-formyl bisoprolol is synthesized by reacting bisoprolol with formic acid in the presence of a catalyst such as ZnCl₂. royalsocietypublishing.org The reaction mixture is heated under reflux conditions, and the progress is monitored using thin-layer chromatography (TLC). royalsocietypublishing.org The reported yield for this formylation reaction is 20.20%. nih.govresearchgate.net To prevent the protonation of the secondary amine during the synthesis, the use of ethyl methanoate or methyl methanoate has been proposed as an alternative. royalsocietypublishing.org

Table 3: Synthesis of N-Acetylated and N-Formylated Bisoprolol

| Derivative | Reaction Type | Reagents | Catalyst | Reported Yield |

|---|---|---|---|---|

| N-Acetyl Bisoprolol | Acetylation | Bisoprolol, Acetic anhydride | None specified (MgO suggested for selectivity) | 32.40% |

Other Chemically Modified this compound Structures

The synthesis of other structural analogs and related compounds of bisoprolol has been a subject of research, often to serve as reference standards for impurities in pharmaceutical preparations. researchgate.net

One such related compound is O-desisopropyl bisoprolol. dshs-koeln.de Its synthesis involves a multi-step route starting from 4-hydroxybenzyl alcohol. The process includes benzylation of the phenolic hydroxyl group, conversion of the benzylic alcohol to a bromide, reaction with ethylene (B1197577) glycol to form a glycol ether, deprotection of the phenol (B47542) via palladium-catalyzed hydrogenation, and finally, reaction with epichlorohydrin. dshs-koeln.de

Other reported bisoprolol-related compounds that have been synthesized include:

Bisoprolol Impurity C: 3,3′-((methylenebis(4,1-phenylene))bis(oxy))bis(1-(isopropylamino) propan-2-ol). researchgate.net

Bisoprolol Impurity D: 3,3′-(((oxybis(methylene))bis(4,1-phenylene)) bis(oxy))bis(1-(isopropyl amino)propan-2-ol). researchgate.net

Bisoprolol Impurity F: (±) 2-(4-((2-isopropoxyethoxy)methyl)phenoxy)-3-(isopropylamino)propan-1-ol. researchgate.net

Bisoprolol Impurity T: (±) 4-((3-isopropyl-2-oxooxazolidin-5-yl)methoxy)benzaldehyde. researchgate.net

Bisoprolol Impurity U: (±) 5-((4-(hydroxymethyl)phenoxy)methyl)-3-isopropyloxazolidin-2-one. researchgate.net

These syntheses are valuable for the preparation of analytical standards to ensure the quality and purity of bisoprolol formulations. researchgate.net

Chromatographic Separation Techniques for this compound

Chromatographic techniques are fundamental for the separation, identification, and quantification of bisoprolol and its related compounds from various matrices, including bulk drug substances, pharmaceutical formulations, and biological samples. These methods leverage the differential partitioning of analytes between a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC) stands as a predominant technique for the analysis of bisoprolol. Method development focuses on optimizing parameters such as column type, mobile phase composition, pH, flow rate, and detector wavelength to achieve desired sensitivity, specificity, and efficiency. Validation is performed according to International Conference on Harmonisation (ICH) guidelines to ensure the method is accurate, precise, linear, and robust. japsonline.comnih.gov

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode used for the analysis of bisoprolol. In this technique, a nonpolar stationary phase, typically octadecylsilane (B103800) (C18) or octylsilane (B1236092) (C8), is used with a polar mobile phase.

Research has led to the development of fast and robust isocratic RP-HPLC methods for determining bisoprolol. One such method utilized a Zorbax SB-C18 column with a mobile phase of phosphate (B84403) buffer (pH 3.5) and acetonitrile (70:30 v/v), achieving a retention time of just 1.158 minutes. nih.govresearchgate.net Another study detailed a stability-indicating method using an Oyster ODS3 C18 column with a mobile phase of phosphate buffer (pH 2.5), methanol, and acetonitrile (42:29:29 v/v/v), where bisoprolol eluted at 2.543 minutes. japsonline.com The use of chaotropic agents like perchlorate (B79767) anions in the mobile phase has also been shown to improve peak shape and symmetry for nitrogen-containing compounds like bisoprolol. pensoft.net These methods are validated for linearity, accuracy, precision, and specificity, making them suitable for quality control applications. nih.govresearchgate.net

| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection (UV) | Retention Time (min) | Reference |

|---|---|---|---|---|---|

| Zorbax SB-C18 (100x3 mm, 5µm) | Phosphate buffer (pH 3.5) : Acetonitrile (70:30) | 1.0 | 225 nm | 1.158 | nih.govresearchgate.net |

| Oyster ODS3 (150 x 4.6 mm, 5µm) | 20 mM Phosphate buffer (pH 2.5) : Methanol : Acetonitrile (42:29:29) | 1.0 | 230 nm | 2.543 | japsonline.com |

| Zorbax Rx C8 (250x4.6mm, 5um) | Methanol : 0.07% Perchloric Acid (55:45) | 1.0 | 214 nm | 4.7 | pensoft.net |

| RP 18 Column | Acetonitrile : 0.01 M KH2PO4 (40:60, pH 3.5) | Not Specified | 232 nm | Not Specified | researchgate.netresearchgate.net |

Ultra-High Performance Liquid Chromatography (UHPLC), sometimes referred to as Very High-Performance Liquid Chromatography (VHPLC), utilizes columns packed with sub-2-μm particles. This technology offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and dramatically reduced analysis times and solvent consumption. akjournals.com

UHPLC methods have been successfully developed for the analysis of bisoprolol and its related substances. For instance, a method using an Acquity UPLC BEH C18 column (50 × 2.1 mm, 1.7 μm) with a gradient elution involving 0.2% perchloric acid and acetonitrile was able to resolve bisoprolol from its impurities in a total run time of 12 minutes. mjcce.org.mk The high efficiency of UHPLC columns allows for the use of higher mobile phase flow rates without sacrificing separation quality. akjournals.com UHPLC coupled with high-resolution mass spectrometry (HRMS) provides a powerful tool for rapid screening and identification of a wide array of compounds, including bisoprolol, in complex matrices. doi.org

| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Column Temp. | Analysis Time (min) | Reference |

|---|---|---|---|---|---|

| Aquity UPLC BEH C18 (50 × 2.1 mm, 1.7 μm) | Gradient of 0.2% (v/v) Perchloric Acid and Acetonitrile | 0.23 | 20 °C | 12 | mjcce.org.mk |

Bisoprolol is a chiral compound, existing as two enantiomers (S-(-)-bisoprolol and R-(+)-bisoprolol). Although marketed as a racemate, the enantiomers can exhibit different pharmacological and pharmacokinetic properties. Therefore, the ability to separate and quantify individual enantiomers is crucial. Chiral chromatography is the primary technique for this purpose, most often employing a chiral stationary phase (CSP) that interacts differently with each enantiomer. nih.govnih.gov

Direct enantioseparation of bisoprolol is frequently achieved using CSPs based on macrocyclic antibiotics. These CSPs offer multiple chiral interaction sites, including electrostatic, hydrophobic, and hydrogen bonding, which facilitate chiral recognition. mdpi.com

Chirobiotic T: This CSP is based on the macrocyclic antibiotic teicoplanin. It has been successfully used to achieve baseline resolution of bisoprolol enantiomers. researchgate.netnih.govresearchgate.netresearchgate.net Analyses are typically run in a polar ionic mobile phase mode.

Chirobiotic V: Based on the antibiotic vancomycin, the Chirobiotic V column is also highly effective for the enantioseparation of bisoprolol and other beta-blockers. nih.govmdpi.comingentaconnect.com Good separation is achieved using a polar ionic mobile phase, with optimization of temperature and mobile phase additives. nih.gov

Besides macrocyclic antibiotics, polysaccharide-based CSPs, such as amylose (B160209) tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H), are also utilized for the chiral separation of bisoprolol, typically in a normal-phase mode. nih.govsid.ir

The composition of the mobile phase is a critical factor in achieving stereoselective resolution on a chiral stationary phase.

For macrocyclic antibiotic columns like Chirobiotic T and V, a polar ionic mobile phase (PIM) is commonly employed. This typically consists of an alcohol (e.g., methanol) modified with small amounts of an acid and a base. A widely used combination is methanol, glacial acetic acid, and triethylamine (B128534) (TEA). nih.govnih.govresearchgate.net The ratio of these additives is carefully optimized to control the ionization of both the analyte and the stationary phase, which is key to the electrostatic interactions that drive separation. For example, a mobile phase of methanol/acetic acid/triethylamine (100:0.20:0.15 v/v/v) on a Chirobiotic V column provided good enantioseparation. nih.gov

For polysaccharide-based columns operating in normal phase mode, the mobile phase usually consists of a nonpolar solvent like n-hexane modified with an alcohol (e.g., ethanol (B145695) or isopropanol) and a basic additive like diethylamine (B46881) (DEA). nih.govsid.ir A mobile phase of hexane-ethanol-diethylamine (88:12:0.1, v/v/v) was found to be optimal for separating bisoprolol enantiomers on an amylose-based CSP. chrom-china.com The type and concentration of the alcohol modifier can significantly affect retention and resolution. nih.gov

| Chiral Stationary Phase | Mobile Phase Mode | Mobile Phase Composition (v/v/v) | Key Parameters | Reference |

|---|---|---|---|---|

| Chirobiotic T (Teicoplanin) | Polar Ionic | Methanol : Acetic Acid : Triethylamine (100:0.02:0.025) | Flow: 1.5 mL/min; Ambient Temp. | nih.govresearchgate.net |

| Chirobiotic V (Vancomycin) | Polar Ionic | Methanol : Acetic Acid : Triethylamine (100:0.20:0.15) | Flow: 0.5 mL/min; Temp: 45 °C | nih.gov |

| Amylose tris(3,5-dimethylphenyl carbamate) | Normal Phase | Hexane : Ethanol : Diethylamine (88:12:0.1) | Flow: 0.6 mL/min; Temp: 20 °C | chrom-china.com |

| Lux-Cellulose-2 | Normal Phase | n-hexane : ethanol : diethylamine (60:40:0.1) | Flow: 1.0 mL/min; Temp: 25 °C | d-nb.infonih.gov |

Stationary Phases (e.g., Macrocyclic Antibiotic Columns like Chirobiotic T, V)

Hyphenated Techniques for Comprehensive Analysis

Hyphenated analytical methods, which combine separation techniques with sensitive detection systems, are paramount for the analysis of drug metabolites like O-desisopropyl bisoprolol.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a powerful tool for the definitive identification and sensitive quantification of bisoprolol and its metabolites. nih.gov This technique offers high selectivity and the ability to provide structural information, making it superior to conventional HPLC methods. nih.gov For the analysis of O-desisopropyl bisoprolol, LC-MS/MS is employed to separate the metabolite from the parent drug and other related substances, followed by mass analysis for confirmation and measurement. dshs-koeln.de

The chromatographic separation is typically achieved on a reverse-phase column, such as a C18 column. researchgate.netresearchgate.net The mobile phase often consists of a mixture of an aqueous solution containing an additive like formic acid, which improves MS detection sensitivity, and an organic solvent such as acetonitrile or methanol. researchgate.netinnovareacademics.in In a specific study for O-desisopropyl bisoprolol, chromatographic separation was performed using a mobile phase of 2.5 mM ammonium (B1175870) acetate with 0.1% acetic acid (pH 4) and methanol, with a linear gradient. dshs-koeln.de

For detection, electrospray ionization (ESI) in positive ion mode is commonly used, as it effectively ionizes compounds like bisoprolol and its metabolites. dshs-koeln.denih.gov The mass spectrometer can then be operated in multiple reaction monitoring (MRM) mode for quantification, which provides excellent specificity and sensitivity. ijbpas.comzsmu.edu.ua High-resolution mass spectrometry, such as time-of-flight (TOFMS), can be utilized for accurate mass measurements to verify the molecular weight of the metabolite. dshs-koeln.de

Table 1: LC-MS/MS Parameters for O-desisopropyl Bisoprolol Analysis

| Parameter | Description | Source |

|---|---|---|

| Chromatography System | Agilent 1100 LC/UV-Vis system | dshs-koeln.de |

| Column | Merck LiChroCART Purospher RP-18e (125 x 3 mm i.d., 3.5 µm) | dshs-koeln.de |

| Mobile Phase | A: 2.5 mM ammonium acetate with 0.1% acetic acid, pH 4 B: Methanol | dshs-koeln.de |

| Flow Rate | 0.8 mL/min | dshs-koeln.de |

| Mass Spectrometer | Bruker Daltonics micrOTOF (for accurate mass) and ThermoFinnigan TSQ Quantum Discovery (for tandem-MS) | dshs-koeln.de |

| Ionization Mode | Positive Ion Electrospray (ESI) | dshs-koeln.de |

| Capillary Voltage | 4000 V | dshs-koeln.de |

Liquid chromatography coupled with Ultraviolet (UV) detection is a widely used technique for the quantification of bisoprolol and its related substances. researchgate.net While not as selective as MS detection, HPLC-UV is a robust and cost-effective method for purity assessment and quantification when reference standards are available. revmedchir.ro

For O-desisopropyl bisoprolol, HPLC-UV analysis has determined its chromatographic purity. dshs-koeln.de The UV-Vis absorption spectrum for this metabolite shows a maximum absorbance (λmax) at 224 nm, which is consistent with the spectral characteristics of the parent bisoprolol molecule. dshs-koeln.de Using this wavelength for detection, the chromatographic purity of a synthesized batch of O-desisopropyl bisoprolol was determined to be 94.2%. dshs-koeln.de The retention time under specific chromatographic conditions was found to be 2.53 minutes. dshs-koeln.de For comparison, various studies on bisoprolol have utilized detection wavelengths ranging from 223 nm to 270 nm. researchgate.netnih.gov

Table 2: HPLC-UV Detection Findings for Bisoprolol and its Metabolite

| Compound | Parameter | Value | Source |

|---|---|---|---|

| O-desisopropyl Bisoprolol | UV Absorbance Maximum (λmax) | 224 nm | dshs-koeln.de |

| O-desisopropyl Bisoprolol | Retention Time | 2.53 min | dshs-koeln.de |

| O-desisopropyl Bisoprolol | Chromatographic Purity | 94.2% | dshs-koeln.de |

| Bisoprolol (Parent Drug) | Common Detection Wavelengths | 225 nm, 228 nm, 270 nm | researchgate.netnih.govnih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric methods are indispensable for the unambiguous structural confirmation of metabolites. These techniques provide detailed information about the molecular weight, fragmentation behavior, and the arrangement of atoms within the molecule.

Mass spectrometry is a cornerstone for structural elucidation, where the fragmentation pattern of a molecule provides a fingerprint that helps identify its structure. tutorchase.com During tandem mass spectrometry (MS/MS), a specific ion (the precursor ion) is selected and fragmented to produce product ions. This fragmentation pattern reveals key structural features.

For O-desisopropyl bisoprolol, the precursor ion [M+H]⁺ has a mass-to-charge ratio (m/z) of 284. dshs-koeln.de Analysis of its product ion spectrum reveals several key fragments. A common fragment with the parent bisoprolol is observed at m/z 133. dshs-koeln.de However, the main fragments at m/z 181, 145, 98, and 74 are distinct and characteristic of the modified part of the metabolite molecule. dshs-koeln.de In contrast, the parent bisoprolol molecule, with a protonated molecular ion [M+H]⁺ at m/z 326.3, primarily fragments into ions at m/z 116.3. nih.govresearchgate.net This difference in fragmentation is a clear indicator of the structural modification in the metabolite.

Table 3: MS Fragmentation Data for O-desisopropyl Bisoprolol

| Compound | Precursor Ion (m/z) | Characteristic Product Ions (m/z) | Source |

|---|---|---|---|

| O-desisopropyl Bisoprolol | 284 | 181, 145, 133, 98, 74 | dshs-koeln.de |

| Bisoprolol (Parent) | 326.3 | 116.3, 222.2 | researchgate.net |

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive confirmation of chemical structures. It provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are used to elucidate the precise structure of metabolites like O-desisopropyl bisoprolol.

The synthesis and structural confirmation of O-desisopropyl bisoprolol have been accomplished using NMR. dshs-koeln.de Spectra were recorded on a 300 MHz spectrometer for proton (¹H) analysis and a 75 MHz spectrometer for carbon (¹³C) analysis. dshs-koeln.de The data obtained from these analyses provide conclusive evidence for the structure of the metabolite, confirming the absence of the isopropyl group and the presence of a primary alcohol. dshs-koeln.deroyalsocietypublishing.org

Infrared (IR) spectroscopy is a valuable analytical technique used to identify the functional groups present in a molecule. nih.gov The absorption of infrared radiation at specific wavenumbers corresponds to the vibrations of specific chemical bonds. scispace.com

For bisoprolol and its related substances, Fourier Transform Infrared (FTIR) spectroscopy has been used for characterization. nih.govindexcopernicus.comijper.org The technique can confirm the presence of key functional groups such as hydroxyl (-OH), amine (-NH), and ether (C-O-C) bonds. For instance, in the characterization of a related bisoprolol impurity, distinct wavenumbers were observed at 3334, 3285 (hydroxyl and amine groups), 2952, 2926 (aliphatic C-H stretching), and 1257 cm⁻¹ (ether linkage). indexcopernicus.com Similar analysis for this compound would be used to confirm its functional group composition, distinguishing it from the parent drug.

Mechanistic Investigations of Formation and Degradation Pathways of Dehydroxy Bisoprolol

Forced Degradation Studies of Bisoprolol (B1195378) Yielding Dehydroxy Bisoprolol

Forced degradation, or stress testing, of bisoprolol has been conducted under hydrolytic, oxidative, and photolytic conditions as recommended by the International Council for Harmonisation (ICH) guidelines. ijper.orgnih.gov These studies reveal the susceptibility of bisoprolol to degradation and lead to the formation of various related substances, with this compound (often designated as Impurity A) being a primary degradant, particularly under hydrolytic stress. researchgate.netukim.mk

Liquid chromatography coupled with mass spectrometry (LC-MS/MS) is a key analytical technique used to separate and identify these degradation products. researchgate.netukim.mk In these studies, this compound is characterized by a protonated molecular ion at a mass-to-charge ratio (m/z) of 240, corresponding to a molecular weight of 239. researchgate.net This confirms the loss of the isopropoxyethoxy side chain from the parent bisoprolol molecule.

Hydrolytic Degradation Mechanisms

Hydrolysis is a major degradation pathway for bisoprolol, readily occurring in both acidic and alkaline environments. impactfactor.orgresearchgate.net The molecule's stability is significantly influenced by pH, with studies showing considerable degradation under these conditions. impactfactor.org

Bisoprolol demonstrates marked sensitivity to acid-catalyzed hydrolysis. impactfactor.org Studies have shown that exposure of bisoprolol to acidic conditions, such as 0.1 N to 3N hydrochloric acid (HCl) at elevated temperatures (e.g., 70-80°C), results in significant degradation. ijper.orgimpactfactor.org The most intensive transformation observed under acidic stress is the formation of this compound (Impurity A). researchgate.netukim.mk Kinetic studies of bisoprolol hydrolysis in various acidic solutions have been performed to calculate the rate constants and activation parameters for the degradation process. researchgate.net The degradation process in acidic media follows established kinetic models, confirming the lability of the drug under these conditions. researchgate.net

Degradation of bisoprolol is also prominent under alkaline conditions. impactfactor.org Treatment with bases like 0.1 N sodium hydroxide (B78521) (NaOH), often with heating, induces the formation of several degradation products, including high amounts of this compound (Impurity A). researchgate.netimpactfactor.org The mechanism in alkaline media also involves the cleavage of the ether linkage, leading to the formation of this compound. rsc.orggoogle.comgoogle.com In addition to Impurity A, other impurities (designated as L, Q, G, and K) have also been identified during alkaline hydrolysis. ukim.mk

The formation of this compound through hydrolysis is fundamentally a result of the cleavage of the benzyl (B1604629) ether bond in the bisoprolol molecule. researchgate.net This ether linkage connects the phenoxy group to the propan-2-ol side chain. Under both acidic and alkaline conditions, this bond is susceptible to cleavage. rsc.orgorganic-chemistry.org The cleavage of the ether bond results in the separation of the molecule into two main fragments: the aromatic phenol (B47542) portion and the aliphatic side chain containing the secondary amine. This reaction is a critical step in the degradation pathway, leading directly to the formation of this compound. researchgate.netsemanticscholar.org Studies on similar chemical structures confirm that benzyl ether cleavage is a common degradation route, particularly under hydrolytic and oxidative stress. rsc.orgsemanticscholar.org

Alkaline-Catalyzed Hydrolysis

Oxidative Degradation Pathways

Bisoprolol is susceptible to oxidative degradation. impactfactor.orgresearchgate.net Forced degradation studies utilizing strong oxidizing agents, such as 30% hydrogen peroxide (H₂O₂), have confirmed the formation of this compound (Impurity A) among other degradation products. researchgate.netimpactfactor.org The oxidative stress conditions typically involve exposing the drug to H₂O₂ at ambient temperature for an extended period, such as 48 hours. impactfactor.orgresearchgate.net The identification of this compound in these studies indicates that the ether linkage is also a target for oxidative cleavage. researchgate.net

Photolytic Degradation Mechanisms

The stability of bisoprolol under photolytic conditions has yielded mixed results in various studies. Some research indicates that bisoprolol is relatively stable when exposed to light, with no significant formation of degradation products. ijper.orgimpactfactor.org Other studies, however, report the formation of impurities, including this compound (Impurity A), upon exposure to light. ukim.mkjapsonline.com When degradation does occur, it suggests that light energy can contribute to the cleavage of chemical bonds within the molecule, including the susceptible ether linkage. japsonline.com

Data Tables

Table 1: Summary of Forced Degradation Conditions and Major Degradant

| Stress Condition | Reagent/Method | Temperature | Duration | Major Degradant Formed |

|---|---|---|---|---|

| Acid Hydrolysis | 0.1 N HCl | 70°C | 6 days | This compound (Impurity A) impactfactor.org |

| Alkaline Hydrolysis | 0.1 N NaOH | 70°C | 6 days | This compound (Impurity A) impactfactor.org |

| Oxidative Degradation | 30% v/v H₂O₂ | Ambient | 48 hours | This compound (Impurity A) impactfactor.org |

| Photolytic Degradation | Exposure to visible light | Ambient | 6 hours | Stable/Minor Degradation impactfactor.org |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Bisoprolol |

| This compound (Impurity A) |

| Bisoprolol Fumarate (B1241708) |

| Hydrochloric acid |

| Sodium hydroxide |

Thermal Degradation Processes

Thermal stress is a critical factor influencing the stability of bisoprolol, leading to the formation of specific degradation products. Studies subjecting solid bisoprolol fumarate to elevated temperatures, such as 80°C for seven days, have been conducted to identify these thermal degradants. ijper.org The primary impurities identified under thermal stress conditions include Impurity A, Impurity L, and Impurity K. researchgate.netukim.mk These products are formed through thermally induced reactions, which can involve nucleophilic substitution. ijper.org

The investigation into thermal degradation is crucial for understanding the stability of the drug substance under various storage and manufacturing conditions. ijper.org While some studies report the formation of these impurities under heat, other research conducted at 70°C for 48 hours under dry heat conditions indicated no significant degradation of bisoprolol. impactfactor.org This suggests that the extent of thermal degradation may be dependent on the specific conditions of temperature and duration. The characterization of these thermal degradation products is typically achieved through advanced analytical techniques like High-Performance Liquid Chromatography (HPLC) combined with Quadrupole-Time of Flight micromass spectrometry (Q-TOF/MS). ijper.org

Identification and Characterization of Degradation Products

Structural Elucidation of Impurities (e.g., Impurity A, L, D, K)

The degradation of bisoprolol under various stress conditions results in the formation of several impurities, with Impurities A, L, D, and K being notable examples. Their structures have been elucidated through techniques including mass spectrometry and nuclear magnetic resonance (NMR). ijper.org

Impurity A : This impurity is a common degradant formed during both acid hydrolysis and thermal degradation. researchgate.netspringerprofessional.de It is structurally identified as a product resulting from the hydrolysis of the benzyl ether linkage in the bisoprolol molecule. akjournals.com

Impurity L : Impurity L is identified as an oxidation product of Impurity A. akjournals.com It is formed under thermal, oxidative, acidic, and alkaline stress conditions. researchgate.netukim.mk

Impurity D : This impurity is primarily formed during acid hydrolysis alongside Impurities A and L. researchgate.net

Impurity K : Impurity K is observed following thermal, oxidative, and alkaline degradation of bisoprolol. researchgate.netukim.mk Its synthesis and characterization confirm its structure as a related substance to bisoprolol. ijper.org

Below is a table summarizing the key characteristics of these impurities.

| Impurity Name | Molecular Formula | Molecular Weight (g/mol) | Formation Conditions |

|---|---|---|---|

| Impurity A | C₁₃H₂₁NO₃ | 239.31 | Acid Hydrolysis, Thermal Degradation researchgate.netspringerprofessional.depharmaffiliates.com |

| Impurity L | C₁₃H₁₉NO₃ | 237.29 | Acid/Alkaline Hydrolysis, Thermal, Oxidative Degradation researchgate.netukim.mkakjournals.com |

| Impurity D | Not specified | Not specified | Acid Hydrolysis researchgate.netukim.mk |

| Impurity K | C₁₈H₂₉NO₅ | 339.43 | Alkaline Hydrolysis, Thermal, Oxidative Degradation researchgate.netukim.mkijper.org |

Fragmentation Patterns and Mass Spectral Data

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a powerful tool for identifying and structurally characterizing bisoprolol and its degradation products by analyzing their fragmentation patterns. nih.gov

Under positive electrospray ionization (ESI), bisoprolol typically shows a protonated molecular ion [M+H]⁺ at an m/z of 326. ukim.mk Its fragmentation pattern includes key product ions at m/z 249, resulting from the loss of the isopropylamine (B41738) group, and at m/z 145, which arises from the subsequent cleavage of the ether bond. researchgate.net

The degradation products exhibit distinct mass spectral data:

Impurity A : Shows a protonated molecular ion [M+H]⁺ at m/z 240. Its MS2 spectrum features characteristic fragment ions at m/z 222 (corresponding to a loss of water), 198, 163, 133, 116, 98, and 74. ukim.mk

Impurity L : Exhibits a protonated molecular ion [M+H]⁺ at m/z 238. Key product ions in its fragmentation pattern are observed at m/z 220, 196, 178, 161, and 133. ukim.mk

Impurity K : Is identified by a protonated molecular ion [M+H]⁺ at m/z 340. ukim.mkijper.org

The following table summarizes the mass spectral data for bisoprolol and its key impurities.

| Compound | Protonated Molecular Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

|---|---|---|

| Bisoprolol | 326 | 249, 145 researchgate.netukim.mk |

| Impurity A | 240 | 222, 198, 163, 133, 116, 98, 74 ukim.mk |

| Impurity L | 238 | 220, 196, 178, 161, 133 ukim.mk |

| Impurity K | 340 | Not specified in detail ukim.mkijper.org |

Comparative Degradation Studies in Different Matrices

Solution-State vs. Solid-State Degradation Profiles

The degradation of bisoprolol exhibits significantly different profiles in solution versus the solid state. vscht.czresearchgate.net While chemical reactions possible in solution can also occur in the solid state, the kinetics and even the degradation products can vary. 182.160.97 In the solid state, reactions are influenced by the crystal lattice structure, where molecular movement is minimized. 182.160.97

Studies have confirmed that the degradation mechanisms observed in solid-state testing are more representative of the degradation that occurs in solid dosage forms compared to the standard testing methods in solution. vscht.czresearchgate.net For bisoprolol, a marked difference in impurity profiles was observed between solution and solid-state conditions at a similar pH, indicating that different degradation pathways are favored in each state. vscht.cz The presence of water, even in small amounts from atmospheric moisture or within excipients, can facilitate hydrolytic reactions in the solid state. 182.160.97 Therefore, solid-state stability studies are considered more relevant for predicting the shelf-life stability of the final drug product. researchgate.netvxppharma.com

Influence of pH on Degradation Kinetics

The rate and pathway of bisoprolol degradation are highly dependent on pH, and this relationship differs between solution and solid states.

In solution-state studies, bisoprolol degradation is susceptible to both acidic and alkaline conditions. scispace.com Acidic hydrolysis, in particular, is a significant degradation pathway that leads to the formation of Impurity A. springerprofessional.deresearchgate.net

In the solid-state , the influence of pH on degradation kinetics presents a different picture. A solid-state hydrolytic curve for bisoprolol revealed that the active pharmaceutical ingredient (API) is more stable in basic conditions compared to neutral or slightly acidic environments. vscht.cz This behavior was not predictable from solution-state studies. vscht.cz The surface acidity of excipients used in a formulation can also play a critical role, as the pH at the micro-environmental level of the drug particle can significantly accelerate degradation. nih.gov This highlights the importance of evaluating the API's stability in the solid state across a range of pH conditions to ensure the stability of the final solid dosage form. vscht.cz

Metabolic Transformations and Enzymatic Biotransformation in Vitro Studies

Dehydroxy Bisoprolol (B1195378) as a Metabolite in Biological Systems

Bisoprolol undergoes significant metabolism in the body, with approximately 50% of an administered dose being eliminated via hepatic metabolism into pharmacologically inactive metabolites. drugbank.comfrontiersin.orgnih.govnih.gov The remaining portion is excreted unchanged in the urine. drugbank.comnih.govnih.gov The primary metabolic pathways involve oxidation. drugbank.comsemanticscholar.org

Studies have identified the major metabolites as products of O-dealkylation and subsequent oxidation, leading to the formation of corresponding carboxylic acids. researchgate.netnih.govosti.gov Other identified metabolic reactions include hydroxylation and N-dealkylation. researchgate.net While these oxidative products are the most abundant, the formation of "Dehydroxy bisoprolol" implies a metabolic pathway involving the removal of a hydroxyl group from the parent bisoprolol molecule. This dehydroxylation represents a distinct biotransformation process, leading to a specific class of metabolite. The major identified metabolites in plasma and urine are considered inactive. drugbank.com

Role of Cytochrome P450 Isoforms in Bisoprolol Metabolism Relevant to Dehydroxylation (In Vitro)

In vitro studies utilizing human liver microsomes and recombinant human cytochrome P450 (CYP) isoforms have been instrumental in elucidating the enzymatic basis of bisoprolol metabolism. nih.govresearchgate.netresearchgate.net This research has definitively identified two key isoforms, CYP2D6 and CYP3A4, as the primary catalysts for the oxidation of bisoprolol. nih.govresearchgate.netresearchgate.netdrugbank.com While other CYP enzymes exist, CYP3A4 and CYP2D6 are responsible for the metabolism of a vast majority of therapeutic drugs. proteopedia.orgmedscape.com Bisoprolol is metabolized predominantly by CYP3A4, with a smaller contribution from CYP2D6. drugbank.comfrontiersin.orgnih.gov

In vitro investigations confirm that CYP2D6 is actively involved in the metabolism of bisoprolol. nih.govresearchgate.netresearchgate.net Although it is considered a minor pathway in terms of the total clearance of the drug compared to CYP3A4, its role is significant due to its high catalytic efficiency and stereoselective properties. drugbank.comfrontiersin.orgtandfonline.com CYP2D6 is a critical enzyme involved in the metabolism of approximately 20% of all commonly used medications, including many antihypertensives. mdpi.com Studies with human recombinant CYP2D6 have demonstrated that it metabolizes bisoprolol in a stereoselective manner. nih.govresearchgate.netresearchgate.netnih.gov

CYP3A4 is the major enzyme responsible for the metabolic clearance of bisoprolol. drugbank.comfrontiersin.orgnih.gov In vitro studies using human recombinant CYP3A4 have shown that it effectively catalyzes the oxidation of bisoprolol. nih.govresearchgate.netresearchgate.net Unlike CYP2D6, the metabolism of bisoprolol by CYP3A4 is not stereoselective. nih.govresearchgate.netresearchgate.netdrugbank.com Given that CYP3A4 is the most abundant P450 enzyme in the human liver and is responsible for metabolizing over 50% of medicines, its role in bisoprolol's biotransformation is paramount. medsafe.govt.nz The extensive involvement of CYP3A4 ensures a balanced clearance of bisoprolol, which is divided between renal excretion and hepatic metabolism. tandfonline.com

CYP2D6-Mediated Metabolic Pathways

Stereoselective Aspects of In Vitro Metabolism Related to Bisoprolol and its Metabolites

Bisoprolol is administered as a racemic mixture of (S)-(-) and (R)-(+)-enantiomers. hres.ca In vitro metabolic studies have revealed significant stereoselectivity in its biotransformation, primarily driven by the action of CYP2D6. nih.govresearchgate.netresearchgate.net

CYP2D6: This isoform metabolizes bisoprolol stereoselectively, showing a preference for the R(+)-enantiomer over the S(-)-enantiomer (R > S). nih.govresearchgate.netresearchgate.netdrugbank.com The intrinsic clearance for the O-deisopropylation of R(+)-bisoprolol by human recombinant CYP2D6 was found to be 1.5 times higher than that of the S(-)-enantiomer. nih.gov This preferential metabolism of the R(+)-enantiomer contributes to the observed pharmacokinetic differences between the two enantiomers in vivo, where the metabolic clearance of (R)-(+)-bisoprolol is significantly greater than that of (S)-(-)-bisoprolol. nih.govdrugbank.com

CYP3A4: In stark contrast to CYP2D6, in vitro studies have consistently shown that the metabolism of bisoprolol by CYP3A4 is not stereoselective. nih.govresearchgate.netresearchgate.netdrugbank.com Both the R(+) and S(-) enantiomers are metabolized at similar rates by this enzyme.

This differential enzymatic handling leads to a slightly higher area under the curve (AUC) and a longer elimination half-life for the (S)-(-)-enantiomer compared to the (R)-(+)-enantiomer in human subjects. researchgate.netnih.govdrugbank.com

Table 1: In Vitro Stereoselective Metabolism of Bisoprolol Enantiomers by CYP Isoforms

| CYP Isoform | Stereoselectivity | Preferred Enantiomer | Key Finding | Reference |

|---|---|---|---|---|

| CYP2D6 | Yes | R(+)-Bisoprolol | Metabolizes the R(+)-enantiomer at a higher rate than the S(-)-enantiomer (R > S). | nih.govdrugbank.comnih.gov |

| CYP3A4 | No | None | Metabolism is not stereoselective; both enantiomers are metabolized similarly. | nih.govdrugbank.com |

Enzymatic Pathways Leading to Dehydroxylated Structures (In Vitro)

The formation of a dehydroxylated structure from bisoprolol necessitates an enzymatic reaction capable of removing a hydroxyl group. While the primary documented metabolic pathways for bisoprolol are oxidative, including O-dealkylation, O-deisopropylation, and subsequent oxidation to carboxylic acids, the concept of dehydroxylation represents another class of biotransformation. semanticscholar.orgresearchgate.netnih.gov

In vitro metabolic systems are crucial for identifying and characterizing such enzymatic pathways. nih.gov While direct evidence for a specific "bisoprolol dehydroxylase" is not prominent in the literature, dehydroxylation reactions are known to occur in the biodegradation of various compounds. researchgate.net These reactions are a part of the broader enzymatic capabilities of metabolic systems, particularly within microbial communities, but also as part of the detoxification pathways in higher organisms. The construction of in vitro pathways using specific enzymes allows for the study of such conversions outside the complex environment of a living cell. nih.gov An enzymatic pathway leading to a dehydroxylated bisoprolol metabolite would likely involve a reductase or a lyase-type enzyme, distinct from the primary oxidative P450-mediated reactions.

Table of Mentioned Compounds

Stereochemical Considerations in Dehydroxy Bisoprolol Research

Impact of Stereochemistry on Analytical Separation

The presence of enantiomers in bisoprolol (B1195378) and its metabolites necessitates the use of specialized analytical techniques for their separation and quantification. Standard chromatographic methods are often insufficient to distinguish between enantiomers. Therefore, chiral separation techniques are employed to resolve the racemic mixture and accurately measure each stereoisomer.

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a widely used method for the enantioseparation of β-blockers like bisoprolol. chrom-china.comnih.govnih.gov Different types of CSPs have proven effective, including those based on amylose (B160209), teicoplanin, and cellulose (B213188) derivatives. chrom-china.comresearchgate.netnih.gov

For instance, a method using an amylose tris(3,5-dimethylphenyl carbamate) chiral stationary phase has been developed for the separation of bisoprolol enantiomers. nih.gov Another successful approach utilized a teicoplanin macrocyclic antibiotic CSP, which allowed for baseline resolution of the enantiomers. researchgate.net The choice of mobile phase composition, including solvents and additives like diethylamine (B46881), is crucial for achieving optimal separation. chrom-china.comnih.govnih.govresearchgate.net Capillary electrophoresis (CE) coupled with electrochemiluminescence is another advanced technique that has been successfully applied for the enantioseparation of bisoprolol. electrochemsci.org

Interactive Data Table: HPLC Methods for Chiral Separation of Bisoprolol

| Chiral Stationary Phase | Mobile Phase Composition | Detection Method | Reference |

|---|---|---|---|

| Amylose tris(3,5-dimethylphenyl carbamate) | Hexane-ethanol-diethyl amine (88:12:0.1, v/v/v) | UV at 270 nm | nih.gov |

| Teicoplanin (Chirobiotic T) | Methanol-glacial acetic acid-triethylamine (100:0.020:0.025, v/v/v) | Fluorescence (Ex/Em 275/305 nm) | researchgate.net |

| Vancomycin (Chirobiotic V) | Methanol/acetic acid/triethylamine (B128534) (100/0.20/0.15 v/v/v) | Not specified | nih.govnih.gov |

| Lux-Cellulose-2 | n-hexane: ethanol (B145695): diethylamine (60: 40: 0.1, v/v) | UV at 230 nm | nih.gov |

Stereoselective Formation Mechanisms

The formation of bisoprolol metabolites, including dehydroxy bisoprolol, can be a stereoselective process, meaning that one enantiomer may be metabolized differently or at a different rate than the other. nih.gov This is primarily due to the chiral nature of the enzymes responsible for drug metabolism. nih.gov

In humans, bisoprolol is primarily metabolized by the cytochrome P450 (CYP) enzyme system, with CYP3A4 and CYP2D6 being the main isoforms involved. drugbank.comnih.govnih.gov Research has shown that the metabolism of bisoprolol by these enzymes exhibits stereoselectivity. researchgate.netnih.govnih.gov

Specifically, CYP2D6 metabolizes bisoprolol in a stereoselective manner, with a preference for the (R)-enantiomer over the (S)-enantiomer. researchgate.netnih.govnih.gov In contrast, the metabolism of bisoprolol by CYP3A4 appears to be non-stereoselective. researchgate.netdrugbank.comnih.gov This differential metabolism contributes to the slight differences observed in the pharmacokinetics of the two enantiomers, with (S)-bisoprolol generally having a slightly longer elimination half-life and larger area under the curve (AUC) than (R)-bisoprolol. researchgate.netnih.gov The metabolic clearance of (R)-(+)-bisoprolol has been found to be significantly greater than that of (S)-(-)-bisoprolol. nih.gov

Theoretical and Computational Chemistry Studies

Molecular Modeling and Quantum Chemical Calculations of Dehydroxy Bisoprolol (B1195378)

Molecular modeling and quantum chemical calculations serve as a cornerstone for investigating the fundamental properties of a molecule. These in silico techniques allow for the examination of a compound's structure and electronic characteristics without the need for laboratory experiments.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The various conformations of a molecule can have different energy levels, and identifying the most stable, low-energy conformers is crucial for understanding its physical, chemical, and biological properties.

While direct conformational analysis studies on Dehydroxy Bisoprolol are not prominent, research on related compounds, such as 1,5-Diaryl-3-Oxo-1,4-Pentadiene derivatives, demonstrates the methodology. mdpi.com Such analyses typically employ Nuclear Magnetic Resonance (NMR) spectroscopy combined with quantum chemical calculations to determine the proportions of different conformers in a solution. mdpi.com For a molecule like this compound, computational methods would be used to rotate its flexible bonds systematically, calculating the potential energy of each resulting conformation to identify the most stable structures. Studies on Bisoprolol have subjected it to energy minimization to obtain stable structures for further in silico analysis. researchgate.netnih.gov

Quantum chemical calculations are employed to investigate the electronic structure of a molecule, providing insights into its reactivity and properties. researchgate.net Methods like Density Functional Theory (DFT) are used to calculate various quantum chemical parameters. researchgate.net These parameters help in understanding the molecule's behavior in chemical reactions.

Although specific DFT calculations for this compound are not available, the table below lists key quantum chemical parameters that are typically calculated in such studies, based on general research in the field. researchgate.net

| Parameter | Symbol | Description |

| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates the molecule's ability to donate electrons. Higher values suggest a better electron donor. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates the molecule's ability to accept electrons. Lower values suggest a better electron acceptor. |

| Energy Gap | ΔE (ELUMO - EHOMO) | A smaller energy gap suggests higher reactivity of the molecule. |

| Dipole Moment | µ | Measures the overall polarity of the molecule, which influences its solubility and interaction with other polar molecules. |

| Chemical Hardness | η | Measures the resistance of a molecule to change its electron configuration. |

| Chemical Softness | S | The reciprocal of hardness, indicating the molecule's polarizability. |

| Electronegativity | χ | Describes the ability of the molecule to attract electrons. |

This table describes common quantum chemical parameters and their significance. The values are not specified as they have not been computationally determined for this compound in the reviewed literature.

Conformational Analysis

Computational Prediction of Degradation Pathways and Mechanisms

Computational tools can predict the metabolic and degradation pathways of chemical compounds. nih.gov Systems like the Pathway Prediction System (PPS) and expert systems like META use rule-based approaches based on known biochemical transformations to predict potential metabolites. nih.govsemanticscholar.org Other frameworks, such as the Biochemical Network Integrated Computational Explorer (BNICE), can generate comprehensive networks of possible reactions. semanticscholar.org

For Bisoprolol, studies have shown that its metabolism primarily involves oxidative pathways, with no subsequent conjugation. nih.govsemanticscholar.org The main enzyme responsible for its metabolism is Cytochrome P450 3A4 (CYP3A4). wjpmr.com Oxidative degradation is a known stability issue for Bisoprolol. researchgate.net A "dehydroxy" metabolite would be a product of a dehydroxylation reaction, a process that could theoretically be part of its degradation profile. Computational models could be used to evaluate the likelihood of such a pathway by analyzing the reactivity of different sites on the Bisoprolol molecule and the feasibility of enzymatic attack leading to the removal of a hydroxyl group.

In Silico Assessment of Molecular Interactions Relevant to its Structure

In silico methods are invaluable for assessing how a molecule interacts with biological macromolecules, which is fundamental to understanding its behavior.

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net These simulations provide detailed information about the stability of a molecule or a molecular complex, such as a ligand bound to a receptor. researchgate.netnih.gov Key metrics from MD simulations include the Root Mean Square Deviation (RMSD), which measures the average change in displacement of a selection of atoms for a particular frame, and the Root Mean Square Fluctuation (RMSF), which indicates the fluctuation of individual atoms. researchgate.net

In studies involving Bisoprolol and its derivatives, MD simulations have been used to confirm the stability of ligand-receptor complexes. researchgate.netnih.govnih.gov For instance, simulations of N-acetyl bisoprolol and N-formyl bisoprolol complexed with the beta-1 adrenergic receptor (PDB ID: 4BVN) showed stable RMSD values, confirming the stability of the complexes. nih.govnih.gov Similarly, MD simulations were used to investigate the stability of Bisoprolol when complexed with cyclodextrins, showing that the complexation is driven by hydrogen bonds and van der Waals interactions. researchgate.net These techniques would be directly applicable to studying the dynamics and stability of this compound.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. royalsocietypublishing.org It is widely used to predict the interaction between a small molecule and a protein receptor. researchgate.netnih.gov

While docking studies for this compound are not specified, extensive research has been conducted on Bisoprolol and its derivatives. researchgate.netnih.govnih.gov These studies have evaluated the binding potential of Bisoprolol derivatives against various receptors associated with hypertension, such as the beta-1 adrenergic receptor. nih.govnih.gov The results are often quantified by binding energy, with more negative values indicating a stronger interaction. For example, the binding energy of Bisoprolol with the beta-1 adrenergic receptor (PDB ID: 4BVN) was found to be -6.74 kcal/mol. nih.govnih.gov

Q & A

Q. What analytical methods are recommended for quantifying dehydroxy bisoprolol and its related substances in pharmaceutical formulations?

High-performance liquid chromatography (HPLC) coupled with UV detection is widely used for impurity profiling and forced degradation studies. For structural characterization of degradation products like this compound, HPLC should be validated per ICH guidelines for specificity, accuracy, and precision. A resolution ≥2.24 between bisoprolol and its impurities (e.g., impurity G) is critical for reliable quantification . LC-MS/MS methods are preferred for pharmacokinetic studies due to their sensitivity (e.g., LLOQ ~1 ng/mL) and ability to distinguish metabolites in biological matrices .

Q. What pharmacokinetic parameters should be prioritized in bioavailability studies of this compound?

Key parameters include Cmax , Tmax , AUC0–t , and elimination half-life. Stability testing under varying pH and temperature conditions is essential for extemporaneous formulations. Bioequivalence studies should follow FDA/EMA guidelines, using crossover designs with 90% confidence intervals for AUC and Cmax ratios (80–125%) .

Q. How should researchers design clinical trials to evaluate this compound’s hemodynamic effects?

Randomized controlled trials (RCTs) with double-blinding and placebo controls are standard. Primary endpoints may include changes in brachial/aortic systolic blood pressure (SBP) and pulse pressure (PP). For example, bisoprolol reduced aortic SBP by 8.2 mmHg vs. 5.1 mmHg for atenolol in hypertensive patients, requiring ≥80% statistical power to detect such differences .

Advanced Research Questions

Q. How can forced degradation studies elucidate the stability profile of this compound?

Subject the compound to stress conditions (acid/base hydrolysis, oxidation, thermal/photo degradation) and analyze degradation products via HPLC-UV/MS. For bisoprolol fumarate, oxidative conditions produce impurities like this compound, requiring resolution ≥2.24 from the parent compound. Structural confirmation via NMR or high-resolution MS is recommended for novel degradation products .

Q. What methodologies optimize formulation parameters for this compound matrix tablets?

Use response surface methodology (RSM) with a 2<sup>3</sup> factorial design to model interactions between variables (e.g., polymer concentration, compression force). Desirability functions in software like Design Expert® can identify optimal settings (e.g., 15.28 mg polymer, 4.65 kg/cm<sup>2</sup> hardness) to achieve target dissolution profiles (e.g., 41.61% release at 6 hours) .

Q. How do environmental persistence and toxicity studies inform this compound’s ecotoxicological risk?

Assess biodegradation rates in aqueous systems (OECD 301 tests) and bioaccumulation potential (log Kow <3 indicates low risk). Chronic toxicity assays using Daphnia magna or algae (OECD 202/201) show bisoprolol has low environmental risk (PNEC/PRQ <1). Sales data and predicted environmental concentrations (PEC) should be modeled for regional risk assessments .

Q. What statistical approaches resolve contradictions in comparative effectiveness studies (e.g., bisoprolol vs. carvedilol)?

Propensity score matching or Cox proportional hazards models adjust for confounders (e.g., comorbidities, dialysis status). In hemodialysis patients, bisoprolol showed a 14% lower mortality risk vs. carvedilol (HR: 0.86, 95% CI: 0.76–0.98), requiring sensitivity analyses to validate robustness .

Q. How does this compound interact with anesthetic agents in surgical settings?

Preoperative administration (e.g., 5 mg oral bisoprolol) reduces intraoperative isoflurane requirements (0.7 ± 0.32 vol% vs. 1.5 ± 0.55 vol% for placebo) by stabilizing hemodynamics. Monitor heart rate and mean arterial pressure to avoid hypotension .

Q. What synergies exist between this compound and ACE inhibitors like perindopril?

Combination therapies target complementary pathways: bisoprolol reduces cardiac output via β1-blockade, while perindopril lowers vascular resistance. In post hoc analyses, this combination improved SBP by 18.3 mmHg (vs. 12.1 mmHg for monotherapy) with no adverse pharmacokinetic interactions .

Methodological Resources

- Impurity Profiling : Use EP/USP reference standards and ICH Q3B guidelines .

- Clinical Data Analysis : Apply CONSORT guidelines for RCT reporting and mixed-effects models for longitudinal data .

- Environmental Modeling : Apply USEtox® or E-FAST for risk quantification .

Note: Avoid unreliable sources (e.g., BenchChem). Prioritize peer-reviewed journals and regulatory guidelines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.